molecular formula C15H15N3O5 B12825282 3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid

3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid

Cat. No.: B12825282
M. Wt: 317.30 g/mol
InChI Key: VEEPXDLJTXOQND-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid is a synthetic organic compound that features a cyclopropyl group, a nitro-substituted indole ring, and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Amidation: The carboxamido group is introduced through an amidation reaction, where the carboxylic acid derivative of the indole reacts with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and cyclopropanation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions that are ortho or para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), sulfonating agents (e.g., sulfur trioxide).

Major Products

    Reduction: 3-Cyclopropyl-2-(7-amino-1H-indole-2-carboxamido)propanoic acid.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. The cyclopropyl group may enhance the compound’s binding affinity by providing steric bulk.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-2-(1H-indole-2-carboxamido)propanoic acid: Lacks the nitro group, which may reduce its reactivity and potential biological activity.

    2-(7-Nitro-1H-indole-2-carboxamido)propanoic acid: Lacks the cyclopropyl group, which may affect its binding properties and stability.

Uniqueness

3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and cyclopropyl groups distinguishes it from other indole derivatives and may enhance its utility in various applications.

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

3-cyclopropyl-2-[(7-nitro-1H-indole-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C15H15N3O5/c19-14(17-11(15(20)21)6-8-4-5-8)10-7-9-2-1-3-12(18(22)23)13(9)16-10/h1-3,7-8,11,16H,4-6H2,(H,17,19)(H,20,21)

InChI Key

VEEPXDLJTXOQND-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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